molecular formula C13H14N2O2 B157505 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester CAS No. 127661-45-4

2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester

Cat. No.: B157505
CAS No.: 127661-45-4
M. Wt: 230.26 g/mol
InChI Key: AXORRASOUNGLOT-UHFFFAOYSA-N
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Description

“2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester” is a derivative of beta-carboline . Beta-carbolines are a group of indole alkaloids that have a variety of pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of Taladafil starting from D-tryptophan methyl ester hydrochloride, by Pictet-Spengler reaction in the presence of chlorinated solvents, trifluoroacetic acid and piperonal, has been reported .

Properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-11-9(6-7-14-12)8-4-2-3-5-10(8)15-11/h2-5,12,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORRASOUNGLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438947
Record name 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127661-45-4
Record name 2,3,4,9-Tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tetrahydro-beta-carboline-1-carboxylic acid (7.4 g) in MeOH (250 ml) was saturated with HCl gas for 20 min. The reaction mixture was gently stirred at room temperature for 18 h. and ca. 80% conversion was observed. The reaction mixture was re-treated with HCl gas and allowed to stir for another 18 h. Upon completion of the reaction the mixture was concentrated in vacuo to yield 2,3,4,9-tetrahydro-1H-beta-carboline-1-carboxylic acid methyl ester (building block C), LCMS purity 95%, m/z 231 [M++H]+. The product was used without further purification.
Quantity
7.4 g
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250 mL
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